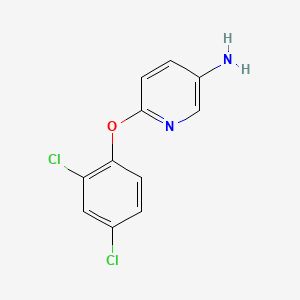

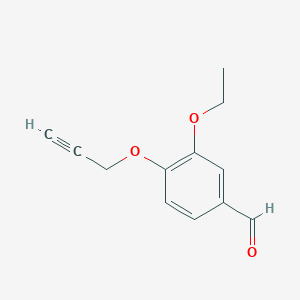

3-Ethoxy-4-prop-2-ynyloxy-benzaldehyde

Descripción general

Descripción

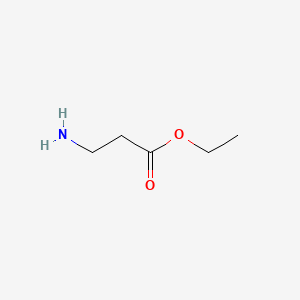

“3-Ethoxy-4-prop-2-ynyloxy-benzaldehyde” is a chemical compound with the molecular formula C12H12O3 . It has a molecular weight of 204.23 . This compound is used for proteomics research .

Molecular Structure Analysis

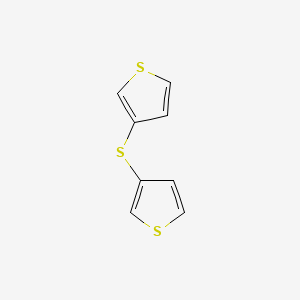

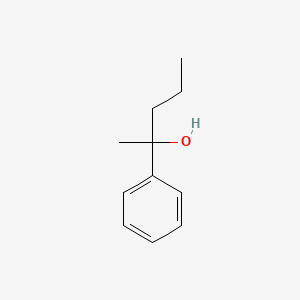

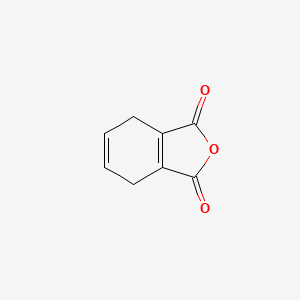

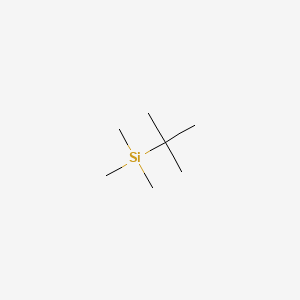

The InChI code for “3-Ethoxy-4-prop-2-ynyloxy-benzaldehyde” is 1S/C12H12O3/c1-3-7-15-11-6-5-10 (9-13)8-12 (11)14-4-2/h1,5-6,8-9H,4,7H2,2H3 . This code represents the molecular structure of the compound.

Physical And Chemical Properties Analysis

The melting point of “3-Ethoxy-4-prop-2-ynyloxy-benzaldehyde” is between 75-77 degrees Celsius . More detailed physical and chemical properties were not found in the web search results.

Aplicaciones Científicas De Investigación

Synthesis of Fluorescent Probes

3-Ethoxy-4-prop-2-ynyloxy-benzaldehyde: has been utilized in the synthesis of fluorescent chemical probes . These probes are crucial for studying biological systems as they help in visualizing the presence and interaction of molecules. Specifically, they can be used to evaluate the binding of small molecules to neuropilin-1, a receptor involved in angiogenesis and the development of various diseases, including cancer.

Proteomics Research

In proteomics, this compound serves as a specialty product . It is used to modify proteins or peptides to study their structure, function, and interactions. The ethoxy and propynyloxy groups in the compound can react with amino acids in proteins, creating derivatives that can be analyzed using mass spectrometry or other analytical techniques.

Organic Synthesis

The compound is a valuable reagent in organic synthesis, where it can be used to introduce ethoxy and propynyloxy functional groups into other molecules . These groups can serve as protective groups or as linkers for further chemical modifications, expanding the toolkit available for synthetic chemists.

Material Science

In material science, 3-Ethoxy-4-prop-2-ynyloxy-benzaldehyde can be used to modify the surface properties of materials . By attaching this compound to the surface of polymers or other materials, researchers can alter their hydrophobicity, conductivity, or reactivity, which is essential for developing new materials with specific properties.

Chemical Synthesis

This compound is also employed in chemical synthesis to create complex molecules . Its structure allows for multiple points of reactivity, making it a versatile building block for constructing larger, more complex chemical structures.

Chromatography

In chromatography, derivatives of 3-Ethoxy-4-prop-2-ynyloxy-benzaldehyde can be used as standards or as components of the stationary phase . Their unique chemical properties can help in the separation of compounds based on their interactions with the stationary phase.

Analytical Chemistry

Analytical chemists use this compound to develop new methods for detecting and quantifying substances . Its unique reactivity can be exploited in assays and tests that require a specific chemical response to the presence of other compounds.

Drug Development

Lastly, 3-Ethoxy-4-prop-2-ynyloxy-benzaldehyde finds application in drug development . Its structure can be incorporated into drug molecules to modify their pharmacokinetic properties or to create prodrugs that become active only after metabolic processing.

Propiedades

IUPAC Name |

3-ethoxy-4-prop-2-ynoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-3-7-15-11-6-5-10(9-13)8-12(11)14-4-2/h1,5-6,8-9H,4,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PODDLMWNBNRQJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366453 | |

| Record name | 3-Ethoxy-4-[(prop-2-yn-1-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxy-4-prop-2-ynyloxy-benzaldehyde | |

CAS RN |

428847-37-4 | |

| Record name | 3-Ethoxy-4-[(prop-2-yn-1-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.